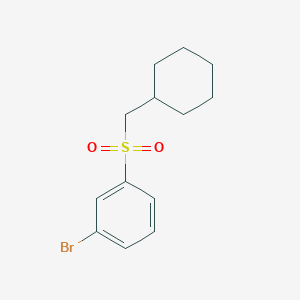

1-Bromo-3-cyclohexylmethanesulfonyl-benzene

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-cyclohexylmethanesulfonyl-benzene is quite complex, contributing to its versatility in scientific research. The exact structure would need to be determined through advanced analytical techniques.Chemical Reactions Analysis

While specific chemical reactions involving 1-Bromo-3-cyclohexylmethanesulfonyl-benzene are not available, it’s important to note that its complex structure offers diverse possibilities for experimentation.Aplicaciones Científicas De Investigación

-

Pd-Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy-Substituted Bromobenzenes

- Application : This research explores the reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .

- Method : The procedure involves using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base . Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide .

- Results : High yields in arylated heteroarenes were obtained . The major side-products of the reaction are HBr/KOAc .

-

Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals

- Application : This study investigates the potential energy surfaces (PES) for the reaction of 1-bromo-3,3,3-trifluoropropene (CF 3 CHCBrH) with hydroxyl (OH) free radicals .

- Method : Theoretical calculations at the CCSD/aug-cc-pVDZ//B3LYP/6-311++G (d,p) level of theory were used to probe all the possible stationary and first-order saddle points along the reaction paths .

- Results : Six distinct reaction pathways of 1-bromo-3,3,3-trifluoropropene (BTP) with OH were investigated . The reaction enthalpies and energy barriers were determined .

-

Applications of 1,3,5-trimethoxybenzene as a Derivatizing Agent

- Application : This research uses 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in various aqueous systems .

- Method : The method involves the reaction of 1,3,5-trimethoxybenzene with free halogens to yield halogenated products that can be quantified by liquid chromatography or gas chromatography-mass spectrometry (GC-MS) .

- Results : The method provides lower method quantitation limits, larger linear ranges, and selectivity between HOCl and HOBr compared to the N,N-diethyl-p-phenylenediamine (DPD) method .

-

1-Bromo-3-methylcyclohexene

- Application : 1-Bromo-3-methylcyclohexene is a brominated compound with potential applications in various scientific research .

- Method : The specific methods of application or experimental procedures would depend on the specific research context .

- Results : The results or outcomes obtained would also depend on the specific research context .

-

Synthesis of Brominated Polystyrene

- Application : Brominated polystyrene is a flame retardant material used in various applications such as electronics and textiles .

- Method : The synthesis involves the free radical bromination of polystyrene . This can be achieved by dissolving polystyrene in a suitable solvent and adding bromine at elevated temperatures .

- Results : The brominated polystyrene obtained has improved flame retardant properties compared to regular polystyrene .

-

Bromination of Alkenes

- Application : The bromination of alkenes is a common reaction in organic chemistry, used to convert alkenes into vicinal dibromides .

- Method : The reaction involves the addition of bromine to an alkene in a suitable solvent . The bromine adds across the double bond, resulting in a vicinal dibromide .

- Results : The reaction is highly regioselective and stereospecific, resulting in the formation of trans-dibromides .

Safety And Hazards

Propiedades

IUPAC Name |

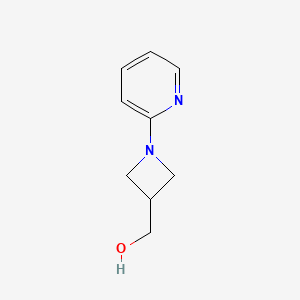

1-bromo-3-(cyclohexylmethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO2S/c14-12-7-4-8-13(9-12)17(15,16)10-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUCXFRXDCRSSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CS(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-cyclohexylmethanesulfonyl-benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid](/img/structure/B1400999.png)

![2-[(4-Fluorophenyl)methyl]-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B1401001.png)

![N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine](/img/structure/B1401002.png)

![[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1401005.png)

![[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine](/img/structure/B1401011.png)

![1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1401012.png)

![(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B1401014.png)

![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1401018.png)